BenchChemオンラインストアへようこそ!

((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

Oral Bioavailability Pharmacokinetics Rat Model

The compound, ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) (C12H23O8P, MW 326.28), is the core bis(pivaloyloxymethyl) ester prodrug moiety of the acyclic nucleoside phosphonate (ANP) adefovir dipivoxil. This structural motif masks the negatively charged phosphonate group of the parent molecule, significantly enhancing lipophilicity and membrane permeability, which are critical for oral bioavailability and intracellular delivery of the active nucleotide analog.

Molecular Formula C12H23O8P
Molecular Weight 326.28 g/mol
Cat. No. B12864666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)
Molecular FormulaC12H23O8P
Molecular Weight326.28 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCOP(=O)(O)OCOC(=O)C(C)(C)C
InChIInChI=1S/C12H23O8P/c1-11(2,3)9(13)17-7-19-21(15,16)20-8-18-10(14)12(4,5)6/h7-8H2,1-6H3,(H,15,16)
InChIKeyKBLSOCYEWZSBJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate): A Bis(Pivaloyloxymethyl) Phosphonate Prodrug Scaffold


The compound, ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate) (C12H23O8P, MW 326.28), is the core bis(pivaloyloxymethyl) ester prodrug moiety of the acyclic nucleoside phosphonate (ANP) adefovir dipivoxil [1]. This structural motif masks the negatively charged phosphonate group of the parent molecule, significantly enhancing lipophilicity and membrane permeability, which are critical for oral bioavailability and intracellular delivery of the active nucleotide analog [2]. As the prototypical bis(POM) ester used in an approved antiviral prodrug, it represents a critical reference standard for evaluating the efficacy and limitations of phosphonate prodrug strategies.

Why Bis(POM) Phosphonate Prodrugs Cannot Be Simply Replaced for Procurement or Research


Attempting generic substitution of bis(pivaloyloxymethyl) phosphonate prodrugs with other common masking strategies (e.g., bis(POC) or aryl esters) without quantifiable comparative data is a high-risk proposition for research continuity. Critically, the oral bioavailability of the released parent drug can differ dramatically between seemingly analogous prodrugs; for instance, bis(POM)-PMEA yields a 15.5-fold higher systemic exposure of the active metabolite than a simple bis(phenyl) ester [1]. Conversely, the inherent chemical and serum instability of bis(POM) prodrugs [2] is a known liability that has driven the development of more stable alternatives like phosphonamidates, where stability and permeability are purposely traded for potency [3]. The decision to source this specific moiety is thus a deliberate choice of a well-characterized, high-bioavailability but low-stability profile that fundamentally determines an experiment's or formulation's outcome.

Quantified Differentiation of the Bis(Pivaloyloxymethyl) Phosphonate Moiety Against Closest Analogs


Oral Bioavailability in Rats: Bis(POM) vs. Bis(Phenyl) PMEA

A direct head-to-head pharmacokinetic study in rats demonstrated a stark difference in the oral bioavailability of the parent drug, PMEA, when delivered by the bis(pivaloyloxymethyl) prodrug versus the analogous bis(phenyl) ester [1]. The observed oral bioavailability for bis(POM)-PMEA was 38.2%, compared to only 2.46% for bis(phenyl)-PMEA. This highlights that subtle changes to the ester promoiety can abrogate effective oral delivery, making the POM group a uniquely effective choice among simple bis-esters for achieving therapeutic systemic concentrations.

Oral Bioavailability Pharmacokinetics Rat Model

Membrane Transport Across Caco-2 Monolayers: Bis(POM) vs. Bis(POC) PMPA

When examining the intestinal transport of the closely related antiviral PMPA, the bis(POC) prodrug, Tenofovir Disoproxil, showed a total transport of 2.7% across Caco-2 cell monolayers, a significant improvement over the parent PMPA (<0.1%) [1]. While a direct Caco-2 comparison for bis(POM)-PMPA is not available in this dataset, the transport efficiency differs from bis(POM)-PMEA (adefovir dipivoxil), which is actively transported via the human peptide transporter PEPT1 (SLC15A1) [2]. This transporter-mediated uptake is a distinct mechanistic advantage for bis(POM)-PMEA over bis(POC)-PMPA, which relies on passive diffusion for its more modest intracellular delivery, meaning the choice of promoiety dictates which uptake pathway is engaged.

Caco-2 Permeability Intestinal Absorption Active Transport

Cellular Uptake Enhancement: Bis(POM) vs. Unmodified Phosphonate

The fundamental purpose of the bis(POM) prodrug is to overcome the poor membrane permeability of charged phosphonates. Metabolic studies using [3H]-labeled compounds confirmed that the bis(pivaloyloxymethyl) derivatization of PMEA results in a >100-fold increase in cellular uptake compared to the unmodified parent PMEA [1]. This massive increase in intracellular accumulation directly leads to a corresponding increase in the formation of the active diphosphorylated metabolite, PMEApp, which is the molecular entity that engages the therapeutic target. This data underscores the profound effect the POM group has on the rate-limiting step of target engagement for polar nucleotide analogs.

Intracellular Delivery Cellular Pharmacology Metabolism

In Vitro Antiviral Potency Enhancement: Bis(POM) vs. Unmodified PMEA

The enhanced uptake of the bis(POM) prodrug directly translates into a significant gain in in vitro antiviral potency. The bis(pivaloyloxymethyl) ester prodrug of PMEA demonstrated a >150-fold higher activity against HSV-2 in cell culture compared to the parent compound, PMEA [1]. While this class-level improvement is expected, the specificity of this quantitative gain for HSV-2 over the parent highlights that the magnitude of the prodrug's advantage is inherently tied to both the virus and cell-type-specific esterase activity required for its activation.

Antiviral Activity HSV-2 Potency

Comparative Target Inhibition vs. Phosphonamidate Prodrugs

The bis(POM) moiety's efficiency in delivering the active metabolite inside macrophages leads to superior target engagement compared to more chemically stable phosphonamidate prodrugs. In a direct comparison, bis(POM)PMEA inhibited the Bordetella pertussis adenylate cyclase toxin with an IC50 of 6 nM, which was significantly more potent than the most active amidate prodrugs tested (IC50 = 22 and 46 nM) [1]. However, this target inhibition advantage is a trade-off, as the phosphonamidates were 'less susceptible to degradation in Caco-2 cells compared to bis(POM)PMEA.' This illustrates that the POM group's higher potency comes at the cost of lower chemical stability in a biological matrix.

Target Inhibition IC50 Adenylate Cyclase Toxin

Evidence-Based Application Scenarios for Bis(Pivaloyloxymethyl) Phosphonate Prodrugs


Orally Bioavailable Antiviral Lead Optimization

For medicinal chemistry programs focused on oral delivery of novel acyclic nucleoside phosphonates, the bis(POM) scaffold is the empirically validated starting point. Data show it can deliver 38.2% oral bioavailability of a phosphonate payload in rats [1], a property that is not replicated by other simple bis-aryl esters. Its active transport by PEPT1 [2] provides a mechanistically understood absorption pathway that can be modelled and exploited during lead optimization.

High-Potency Intracellular Target Engagement Assays

When the primary experimental goal is to achieve maximum intracellular concentration of a phosphonate inhibitor for target engagement or phenotypic screening, the bis(POM) modification is the most potent option among simple phosphotriesters. It provides >100-fold cellular uptake enhancement over the parent drug [3] and can inhibit an intracellular bacterial toxin target with low nanomolar potency (IC50 = 6 nM), outperforming more stable phosphonamidate prodrugs by 4-8 fold [4].

Reference Standard for Prodrug Stability Profiling

The well-characterized chemical instability and serum-mediated hydrolysis of bis(POM) prodrugs [3] make them an essential control or reference standard in any study aiming to demonstrate improved stability of a new prodrug class (e.g., SATE or phosphonamidate esters). Its established half-life in biological media provides a benchmark against which the stability gains of novel candidates can be quantitatively measured [5].

Quote Request

Request a Quote for ((Hydroxyphosphoryl)bis(oxy))bis(methylene) bis(2,2-dimethylpropanoate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.